Sphingofungin B

Overview

Description

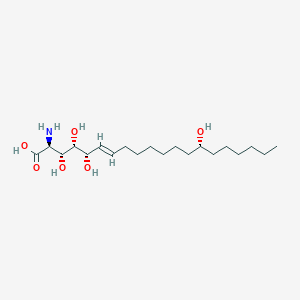

Sphingofungin B is a member of the sphingofungin family, a group of antifungal agents first isolated from Aspergillus fumigatus . These compounds are potent inhibitors of serine palmitoyltransferase (SPT), a key enzyme in the sphingolipid biosynthesis pathway . Structurally, this compound features a polyketide tail with a C18 backbone, a polar amino alcohol headgroup, and a Δ12 double bond in the polyketide chain. Unlike its congeners (e.g., sphingofungins C and D), this compound retains a hydroxyl group at the C-14 position, which has been shown to influence its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sphingofungin B involves a modular approach, starting with a decarboxylative cross-coupling reaction of chiral sulfinyl imines with a functionalized tartaric acid derivative. This reaction yields the core motif of sphingofungins, which carries four consecutive stereocenters and a terminal double bond.

Industrial Production Methods

Industrial production of this compound typically involves fermentation processes using Aspergillus fumigatus. The fungus is cultured in a liquid medium containing both glucose and glycerol, which promotes the production of sphingofungins in two phases .

Chemical Reactions Analysis

Types of Reactions

Sphingofungin B undergoes several types of chemical reactions, including:

Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from the reactions of this compound include various sphingofungin derivatives with different side chains. These derivatives exhibit varying degrees of antifungal, cell-proliferative, and antiparasitic activity .

Scientific Research Applications

Chemical and Biological Research Applications

1. Chemistry:

Sphingofungin B serves as a valuable tool in studying sphingolipid biosynthesis. Researchers utilize it to investigate the metabolic pathways involved in sphingolipid synthesis and the physiological roles these lipids play in cellular processes.

2. Biology:

The compound is primarily investigated for its inhibitory effects on serine palmitoyl transferase. By disrupting sphingolipid metabolism, it provides insights into cell signaling, differentiation, and apoptosis mechanisms. Its biological activity extends to various organisms, including yeast and mammalian cells.

3. Medicine:

this compound is explored for potential therapeutic applications as an antifungal agent. Its ability to inhibit fungal growth makes it a candidate for developing new antifungal treatments. Additionally, understanding its mechanism may lead to therapeutic strategies for diseases linked to sphingolipid dysregulation, such as cancer and neurodegenerative disorders.

Comparative Activity with Derivatives

The activity of this compound can be compared to its derivatives in terms of inhibitory concentration against serine palmitoyl transferase:

| Compound | Inhibition Concentration (μM) | Notes |

|---|---|---|

| This compound | 2.5 | Effective against Saccharomyces cerevisiae |

| Sphingofungin B2 | 2.5 | Similar activity; higher polyketide-desaturation noted |

| Sphingofungin C | 10 | Requires higher concentration for comparable inhibition |

| Sphingofungin C2 | 2.5 | Exhibits strong antifungal activity |

This table illustrates how structural variations among sphingofungins influence their inhibitory potency against serine palmitoyl transferase .

Case Studies and Research Findings

1. Fungal Inhibition:

Research has demonstrated that this compound effectively inhibits the growth of Aspergillus fumigatus at concentrations similar to those inhibiting Saccharomyces cerevisiae. This indicates its potential use as an antifungal agent .

2. Toxicity Assessment:

While effective against fungal pathogens, studies indicate that the impact of this compound on mammalian cells requires further investigation to assess potential toxicity and therapeutic windows .

3. Metabolic Pathway Analysis:

High-performance liquid chromatography (HPLC) has been employed to analyze the metabolic pathways affected by this compound during inhibition assays, confirming the production of specific intermediates .

Mechanism of Action

Sphingofungin B exerts its effects by inhibiting serine palmitoyl transferase, the enzyme responsible for the first step in sphingolipid biosynthesis. This inhibition disrupts the production of sphingolipids, which are essential components of cell membranes and play crucial roles in various cellular processes. The molecular targets of this compound include the active site of serine palmitoyl transferase, where it binds and prevents the enzyme from catalyzing the condensation of serine and palmitoyl-CoA .

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Structural Features of Sphingofungin B and Analogous Compounds

Key Findings :

- C-14 Hydroxylation : The presence of a hydroxyl group at C-14 in this compound enhances its SPT inhibition compared to derivatives lacking this group (e.g., sphingofungin C). However, this modification reduces antifungal activity in Saccharomyces cerevisiae .

- Δ12 Desaturation : The Δ12 double bond in the polyketide tail is critical for SPT inhibition. Sphingofungin B2 (a Δ12-containing derivative) shows 2.5-fold greater antifungal activity against S. cerevisiae than this compound, likely due to improved membrane permeability .

- Headgroup Modifications : Hydroxymethylation (as in myriocin) or acetylation (as in sphingofungin C2) significantly enhances SPT inhibition. For example, sphingofungin C2 inhibits S. cerevisiae growth at 2.5 μM, whereas sphingofungin C requires 10 μM .

Table 2: Comparative Bioactivity of Sphingofungin Derivatives

| Compound | SPT IC50 (μM) | Antifungal MIC (μM) | Cytotoxicity (IC50, μM) |

|---|---|---|---|

| This compound | 15 | 2.5 | >40 |

| Sphingofungin C | 30 | 10 | >40 |

| Sphingofungin C2 | 0.25 | 2.5 | >40 |

| Myriocin | 0.1 | 1.25 | 5.0 |

Key Insights :

- SPT Inhibition : this compound exhibits moderate SPT inhibition (IC50 = 15 μM), while myriocin and sphingofungin C2 are far more potent (IC50 = 0.1–0.25 μM) . This difference is attributed to the hydroxymethyl group in myriocin, which improves binding to SPT’s active site .

- Antifungal Specificity: this compound is highly effective against Cryptococcus spp. In contrast, sphingofungin C2 inhibits S. cerevisiae at lower concentrations due to its acetylated headgroup .

- Toxicity : this compound has low cytotoxicity (IC50 >40 μM), making it a safer candidate for therapeutic use compared to myriocin, which shows cytotoxicity at 5 μM .

Biological Activity

Sphingofungin B is a polyketide-derived compound produced by certain fungi, notably Aspergillus fumigatus. It belongs to a class of sphinganine analog mycotoxins that exhibit significant biological activity, particularly as inhibitors of serine palmitoyl transferases (SPTs), which are crucial enzymes in sphingolipid metabolism. This article reviews the biological activity of this compound, including its mechanism of action, effects on various organisms, and potential therapeutic applications.

This compound primarily inhibits SPT, the enzyme responsible for the first step in sphingolipid biosynthesis. The inhibition of SPT leads to disrupted sphingolipid metabolism, which can have profound effects on cell signaling, differentiation, and apoptosis. Research indicates that this compound requires higher concentrations for effective inhibition compared to other compounds like myriocin, suggesting a unique mechanism or binding affinity .

Inhibition Assays

The inhibitory activity of this compound has been evaluated using various assays:

- In Vitro Assays : These assays measure the production of pyrophosphate (PPi) in the presence of SPT inhibitors. Results demonstrated that this compound significantly reduced PPi production, although at higher concentrations than myriocin .

- In Vivo Growth Assays : Using Saccharomyces cerevisiae as a model organism, it was found that this compound inhibited growth at concentrations starting from 2.5 μM, with metabolic activity already diminished at 1.25 μM .

Comparative Activity with Derivatives

This compound has several derivatives that exhibit varying degrees of biological activity:

| Compound | Inhibition Concentration (μM) | Notes |

|---|---|---|

| This compound | 2.5 | Effective against S. cerevisiae |

| Sphingofungin B2 | 2.5 | Similar activity; higher polyketide-desaturation noted |

| Sphingofungin C | 10 | Requires higher concentration for comparable inhibition |

| Sphingofungin C2 | 2.5 | Exhibits strong antifungal activity |

The structural differences among these compounds significantly influence their inhibitory activity against different types of SPTs .

Biological Implications

The dysregulation of sphingolipid metabolism due to SPT inhibition by compounds like this compound is linked to various diseases, including cancer and neurodegenerative disorders such as Alzheimer's disease. Targeting this pathway presents a potential therapeutic strategy for treating such conditions .

Case Studies and Research Findings

- Fungal Inhibition : A study demonstrated that this compound effectively inhibited the growth of Aspergillus fumigatus at concentrations similar to those inhibiting S. cerevisiae, indicating its potential use as an antifungal agent .

- Toxicity Assessment : Research has shown that while this compound is effective against fungal pathogens, its impact on mammalian cells requires further investigation to assess potential toxicity and therapeutic windows .

- Metabolic Pathway Analysis : Detailed analysis using high-performance liquid chromatography (HPLC) confirmed the production of specific intermediates during the inhibition assays, providing insights into the metabolic pathways affected by this compound .

Q & A

Basic Research Questions

Q. What are the primary biosynthetic pathways and natural sources of Sphingofungin B?

this compound is a secondary metabolite produced by fungi, notably Aspergillus fumigatus and Paecilomyces variotii. Its biosynthesis involves serine palmitoyltransferase (SPT) inhibition, a key enzyme in sphingolipid metabolism. Fermentation and isolation protocols typically involve submerged culture techniques followed by chromatographic purification (e.g., silica gel, HPLC). Structural characterization employs NMR, mass spectrometry, and X-ray crystallography .

Key Data :

| Source Organism | Isolation Method | Key Enzymatic Target |

|---|---|---|

| A. fumigatus | Ethyl acetate extraction | Serine palmitoyltransferase |

| P. variotii | Column chromatography | Sphingolipid biosynthesis |

Q. How does this compound exert its antifungal activity?

this compound inhibits serine palmitoyltransferase (SPT), disrupting sphingolipid biosynthesis. This leads to accumulation of cytotoxic intermediates (e.g., 1-deoxy-sphinganine) and impaired membrane integrity in fungi. Its activity is selective for fungi, with no significant antibacterial effects reported .

Methodological Insight :

- Minimum Inhibitory Concentration (MIC) Assays : Conducted using broth microdilution against Candida spp. and Aspergillus spp.

- Enzyme Inhibition Studies : Radiolabeled serine incorporation assays quantify SPT activity .

Advanced Research Questions

Q. What synthetic strategies address the stereochemical complexity of this compound?

Total synthesis of this compound requires precise stereocontrol. Notable approaches include:

- Overman Rearrangement : Utilized to construct α,α-disubstituted amino acid motifs. Chida et al. optimized reaction conditions (e.g., temperature, substituent effects) to suppress competing aza-Michael addition, enabling efficient synthesis of related sphingofungins .

- Zirconium-Catalyzed Asymmetric Additions : Prof. Shu Kobayashi's work demonstrated enantioselective synthesis of this compound via imine additions, achieving high enantiomeric excess (ee) .

Challenges :

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in antifungal potency across studies may arise from:

- Strain Variability : Differences in fungal susceptibility (e.g., Candida albicans vs. Aspergillus flavus).

- Experimental Design : Variations in MIC assay conditions (e.g., pH, incubation time).

- Compound Purity : Impurities from fermentation or synthesis can skew results.

Resolution Strategies :

- Standardized Assays : Adopt CLSI guidelines for antifungal testing.

- Comparative Metabolomics : Validate compound identity and purity via LC-MS/MS .

Q. What methodologies enable structural elucidation of this compound analogs?

Advanced techniques include:

- Marfey’s Analysis : Derivatization with FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) to determine amino acid stereochemistry.

- Cryo-EM : Resolve enzyme-inhibitor complexes (e.g., this compound bound to SPT) for mechanistic insights .

Case Study : Horn et al. used 2D NMR (COSY, HSQC) to differentiate sphingofungin E and F, identifying critical hydroxyl and methyl branching patterns .

Q. Methodological Best Practices

Q. How should researchers design experiments to assess this compound’s off-target effects?

- Transcriptomic Profiling : RNA-seq to identify dysregulated pathways in treated fungi.

- Chemical Proteomics : Use activity-based probes to map unintended enzyme interactions .

Q. What frameworks are optimal for formulating research questions on this compound?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Example: "Does this compound synergize with azoles against drug-resistant C. auris?"

- PICO Format : Population (azole-resistant fungi), Intervention (this compound + fluconazole), Comparison (monotherapy), Outcome (MIC reduction) .

Q. Data Reproducibility and Reporting

Properties

IUPAC Name |

(E,2S,3R,4R,5S,14R)-2-amino-3,4,5,14-tetrahydroxyicos-6-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H39NO6/c1-2-3-4-9-12-15(22)13-10-7-5-6-8-11-14-16(23)18(24)19(25)17(21)20(26)27/h11,14-19,22-25H,2-10,12-13,21H2,1H3,(H,26,27)/b14-11+/t15-,16+,17+,18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAPFYKYEEDCCTL-MXSQXUFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCCCCCC=CC(C(C(C(C(=O)O)N)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@H](CCCCCC/C=C/[C@@H]([C@H]([C@@H]([C@@H](C(=O)O)N)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H39NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121025-45-4 | |

| Record name | Sphingofungin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121025454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.